molecular formula C14H17ClF2N2O B4571709 2-chloro-N-(1-ethyl-4-piperidinyl)-4,5-difluorobenzamide

2-chloro-N-(1-ethyl-4-piperidinyl)-4,5-difluorobenzamide

Cat. No.: B4571709
M. Wt: 302.75 g/mol
InChI Key: HBJGKXKGTOAJJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(1-ethyl-4-piperidinyl)-4,5-difluorobenzamide is a useful research compound. Its molecular formula is C14H17ClF2N2O and its molecular weight is 302.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.0997472 g/mol and the complexity rating of the compound is 337. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sigma Receptor Scintigraphy in Breast Cancer Diagnosis

The compound N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, closely related to 2-chloro-N-(1-ethyl-4-piperidinyl)-4,5-difluorobenzamide, has shown potential in visualizing primary breast tumors in vivo. This application leverages the preferential binding of benzamides to sigma receptors, which are overexpressed in breast cancer cells (Caveliers et al., 2002).

Dopamine D(4) Receptor Ligand Research

Research on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, another compound structurally similar to this compound, has contributed significantly to the understanding of dopamine D(4) receptor affinity. This research aids in developing selective ligands for neurochemical research (Perrone et al., 2000).

Development of Novel CCR5 Antagonists

A novel CCR5 antagonist, synthesized using a process involving piperidin-4-one derivatives and 4-chloro-N-ethyl-N-(piperidin-4-yl) benzamide, contributes to the development of new therapeutic agents targeting CCR5, a crucial receptor in HIV infection and inflammation control (Bi, 2015).

Dopamine Receptor Density Determination

Compounds structurally related to this compound have been utilized in determining dopamine D(4) receptor density, offering insights into dopamine receptor kinetics and potential drug targeting (Colabufo et al., 2001).

Enhancing Li-ion Battery Performance

Piperidinium derivatives, like 1-Ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide, have been investigated for their role as co-solvents in improving the conductivity and performance of Li-ion batteries. This research opens up new avenues for battery technology enhancement (Kim et al., 2013).

Properties

IUPAC Name

2-chloro-N-(1-ethylpiperidin-4-yl)-4,5-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClF2N2O/c1-2-19-5-3-9(4-6-19)18-14(20)10-7-12(16)13(17)8-11(10)15/h7-9H,2-6H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJGKXKGTOAJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)C2=CC(=C(C=C2Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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